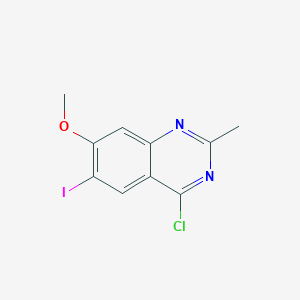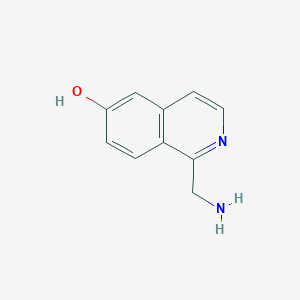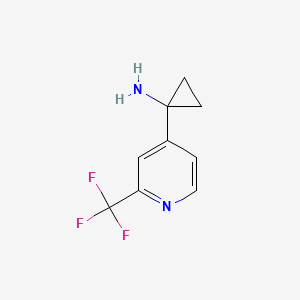
4-Chloro-6-iodo-7-methoxy-2-methylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-iodo-7-methoxy-2-methylquinazoline is a chemical compound with the molecular formula C10H8ClIN2O and a molecular weight of 334.54 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 4-Chloro-6-iodo-7-methoxy-2-methylquinazoline typically involves multi-step organic reactions. One common synthetic route includes the iodination of 4-chloro-7-methoxy-2-methylquinazoline using iodine and a suitable oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a temperature range of 60-80°C. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Análisis De Reacciones Químicas
4-Chloro-6-iodo-7-methoxy-2-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Chloro-6-iodo-7-methoxy-2-methylquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-iodo-7-methoxy-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparación Con Compuestos Similares
4-Chloro-6-iodo-7-methoxy-2-methylquinazoline can be compared with other quinazoline derivatives, such as:
4-Chloro-7-methoxy-2-methylquinoline: Similar in structure but lacks the iodine atom, which may affect its reactivity and biological activity.
4-Chloro-6-iodo-7-methoxyquinazoline: Similar but without the methyl group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H8ClIN2O |
|---|---|
Peso molecular |
334.54 g/mol |
Nombre IUPAC |
4-chloro-6-iodo-7-methoxy-2-methylquinazoline |
InChI |
InChI=1S/C10H8ClIN2O/c1-5-13-8-4-9(15-2)7(12)3-6(8)10(11)14-5/h3-4H,1-2H3 |
Clave InChI |
STMQKINGKWEHHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC(=C(C=C2C(=N1)Cl)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)



![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)



